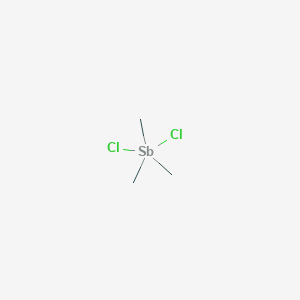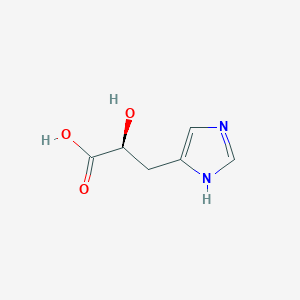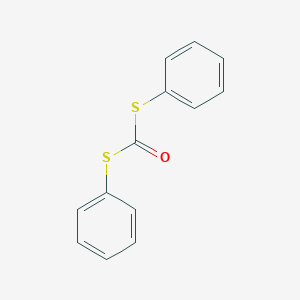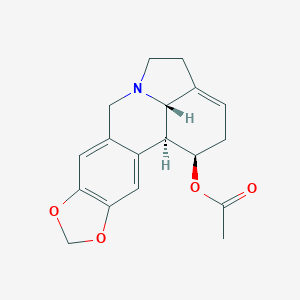![molecular formula C7H18O2SSi B084096 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol CAS No. 14857-92-2](/img/structure/B84096.png)
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMST is a thiol derivative that contains a silicon atom, making it a valuable compound in the field of organosilicon chemistry. In
Wirkmechanismus
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have a unique mechanism of action. It is a thiol derivative that contains a silicon atom, which makes it more stable than traditional thiols. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to react with metal ions, such as copper and iron, forming stable complexes. This property has been used in the development of metal ion sensors. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to react with free radicals, making it a potential antioxidant.
Biochemische Und Physiologische Effekte
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has several advantages for lab experiments. It is stable and easy to handle, making it a valuable reagent in organic synthesis. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to be highly selective in its reactions with metal ions, making it a potential candidate for metal ion sensors. However, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has some limitations. It is a relatively new compound, and its properties are still being studied. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol. One area of interest is the development of new organosilicon compounds using 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol as a precursor. These compounds may have applications in materials science, electronics, and pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol make it a potential therapeutic agent for oxidative stress-related and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and its potential applications.
In conclusion, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is a valuable compound in the field of organosilicon chemistry. Its unique properties have led to its application in various scientific fields. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new therapeutic agents. Further studies are needed to fully understand the properties and potential applications of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Synthesemethoden
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol can be synthesized by reacting 3-chloro-2-methylpropane-1-thiol with dimethoxymethylsilane in the presence of a base such as potassium carbonate. The reaction yields 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and potassium chloride as a byproduct. This method has been found to be efficient and yields high purity 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Wissenschaftliche Forschungsanwendungen
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been extensively studied for its application in various scientific fields. It has been used as a reagent in organic synthesis, specifically in the preparation of thioethers and thioesters. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been used as a precursor for the synthesis of organosilicon compounds, which have been found to have applications in materials science, electronics, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
14857-92-2 |
|---|---|
Produktname |
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
Molekularformel |
C7H18O2SSi |
Molekulargewicht |
194.37 g/mol |
IUPAC-Name |
3-[dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
InChI |
InChI=1S/C7H18O2SSi/c1-7(5-10)6-11(4,8-2)9-3/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
MYTGSIBJVCBXJW-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(OC)OC)CS |
Kanonische SMILES |
CC(C[Si](C)(OC)OC)CS |
Andere CAS-Nummern |
14857-92-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




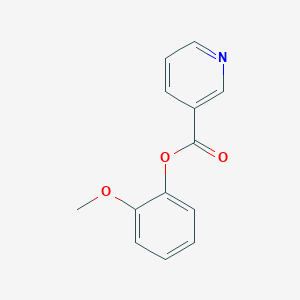
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
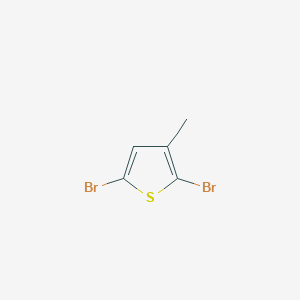
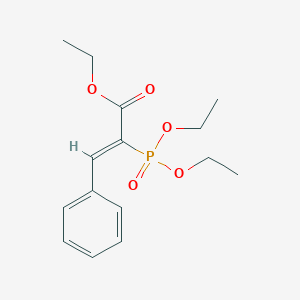
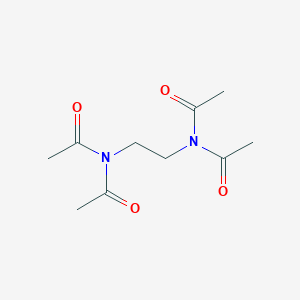
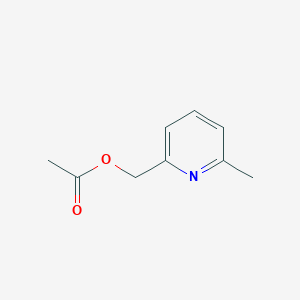
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
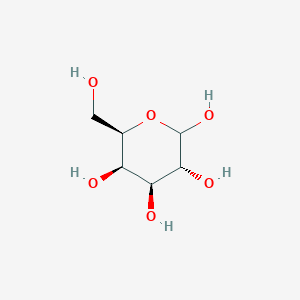
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
